molecular formula C10H10F3NO2 B040499 N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide CAS No. 116332-62-8

N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide

Cat. No. B040499
Key on ui cas rn: 116332-62-8
M. Wt: 233.19 g/mol
InChI Key: PAXXRRIUUCZPEU-UHFFFAOYSA-N
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Patent
US06602872B1

Procedure details

Diisopropylamine (106 mL, 761 mmol) and tetrahydrofuran (THF) 750 mL) were combined in a 3-neck 2L round bottom flask under argon. Two addition funnels, one containing a solution of Compound 1 in THF (100 mL), the other containing Compound 2 in THF (100 mL) were attached to the reaction flask. The contents of the reaction flask were cooled in an IPA/dry ice bath. A solution of n-butyl lithium (2.5M in hexanes, 304 mL, 761 mmol) was added dropwise via syringe. The THF solution of Compound 1 was added dropwise over 0.5 h. This was followed by the addition of the THF solution of Compound 2. A dark solution resulted. After 10 min, ice was added and the THF was removed in vacuo. Water was added followed by sat. sodium bicarbonate and the aqueous mixture was extracted several times with ethyl acetate. The combined organic extracts were washed with brine and dried over anhydrous sodium sulfate. The solvent was removed in vacuo to give an oil. Purification by flash column chromatography (hexane:ethyl acetate 95:5 to 75:25) gave a solid which was triturated with hexane:ether 80:20 then isolated by vacuum filtration to afford Compound 3 as a solid: 60g (220 mmol, 43%)
Quantity
106 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
750 mL
Type
solvent
Reaction Step Four
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
304 mL
Type
reactant
Reaction Step Eight
Name
Quantity
100 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.CON(C)[C:11](=[O:22])[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([C:18]([F:21])([F:20])[F:19])[CH:13]=1.[CH3:24][C:25]1[CH:30]=[CH:29][N:28]=[C:27]([S:31][CH3:32])[N:26]=1.C([Li])CCC>O1CCCC1>[CH3:32][S:31][C:27]1[N:26]=[C:25]([CH2:24][C:11]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([C:18]([F:19])([F:20])[F:21])[CH:13]=2)=[O:22])[CH:30]=[CH:29][N:28]=1

Inputs

Step One
Name
Quantity
106 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=NC=C1)SC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(C1=CC(=CC=C1)C(F)(F)F)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(C1=CC(=CC=C1)C(F)(F)F)=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=NC=C1)SC
Step Eight
Name
Quantity
304 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Nine
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The contents of the reaction flask were cooled in an IPA/dry ice bath
CUSTOM
Type
CUSTOM
Details
A dark solution resulted
ADDITION
Type
ADDITION
Details
ice was added
CUSTOM
Type
CUSTOM
Details
the THF was removed in vacuo
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted several times with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (hexane:ethyl acetate 95:5 to 75:25)
CUSTOM
Type
CUSTOM
Details
gave a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with hexane:ether 80:20
CUSTOM
Type
CUSTOM
Details
then isolated by vacuum filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CSC1=NC=CC(=N1)CC(=O)C1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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